molecular formula C11H11F3N2O2 B2582675 3-Amino-3-phenylpropanenitrile, trifluoroacetic acid CAS No. 1384428-71-0

3-Amino-3-phenylpropanenitrile, trifluoroacetic acid

Cat. No. B2582675
CAS RN: 1384428-71-0
M. Wt: 260.216
InChI Key: HVMJUYVCSUVRBM-UHFFFAOYSA-N
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Description

“3-Amino-3-phenylpropanenitrile, trifluoroacetic acid” is a chemical compound with the CAS Number: 1807920-96-2 . It has a molecular weight of 260.22 and its IUPAC name is ®-3-amino-3-phenylpropanenitrile 2,2,2-trifluoroacetate .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H11F3N2O2 . The InChI key is HVMJUYVCSUVRBM-SBSPUUFOSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.21 . .

Scientific Research Applications

Synthesis and Chemical Reactions

Trifluoroacetic acid is highly effective as a reagent for tandem Claisen rearrangement and cyclization reactions. It facilitates the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones from compounds derived from the SN2 reaction between anilines and acetyl derivatives of Baylis–Hillman adducts of acrylates. Similarly, it assists in producing 3-arylmethyl-2-amino-quinoline via a series of reactions including rearrangement, cyclization, and isomerization (Pathak, Madapa, & Batra, 2007). Furthermore, trifluoroacetic acid has been used to promote the C-C coupling of Bodipy monomers, leading to dimers with unique redox properties (Rihn et al., 2011). It also catalyzes the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, showcasing significant regio- and enantioselectivity (Chowdhury & Ghosh, 2009).

Analytical and Material Science Applications

In material science, trifluoroacetic acid plays a crucial role in the LC-MS characterization of therapeutic proteins. Although it enhances peak shapes for proteins, it may reduce mass spectrometric sensitivity, which necessitates the exploration of alternative MS-compatible mobile phases (Bobály et al., 2015). The acid is also involved in the electrochemical grafting of aminophenyl groups onto gold electrodes, further underscoring its utility in creating sensitive detection surfaces for chemical analysis (Lyskawa & Bélanger, 2006).

Pharmaceuticals and Organic Chemistry

In pharmaceutical research, trifluoroacetic acid facilitates the synthesis of medicinally important N-aryl β-amino alcohol derivatives through a transition-metal-free, three-component coupling process involving N-substituted aziridines, arynes, and water. This method yields moderate to good yields of the target compounds (Roy, Baviskar, & Biju, 2015).

Novel Applications and Techniques

A notable synthetic application includes the trifluoroacetic acid-catalyzed one-pot four-component domino reaction for creating substituted dihydro 2-oxypyroles, showcasing the versatility and efficiency of trifluoroacetic acid in facilitating complex organic transformations (Lashkari et al., 2018).

properties

IUPAC Name

3-amino-3-phenylpropanenitrile;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.C2HF3O2/c10-7-6-9(11)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9H,6,11H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMJUYVCSUVRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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